An In-depth Technical Guide to AZD-1236: A Selective MMP-9 and MMP-12 Inhibitor
An In-depth Technical Guide to AZD-1236: A Selective MMP-9 and MMP-12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1236 is an orally administered, potent, and selective dual inhibitor of matrix metalloproteinases (MMPs) -9 and -12.[1][2][3] These enzymes are key mediators in extracellular matrix remodeling and are implicated in the pathogenesis of various inflammatory and degenerative diseases.[1][4] Initially developed by AstraZeneca for the treatment of Chronic Obstructive Pulmonary Disease (COPD), its therapeutic potential has since been explored in other indications, including spinal cord injury and stroke, due to its role in modulating inflammatory responses and tissue damage. This document provides a comprehensive technical overview of AZD-1236, its primary targets, and the experimental evidence supporting its mechanism of action.
Primary Targets and Mechanism of Action
The primary targets of AZD-1236 are two closely related zinc-dependent endopeptidases from the MMP family:
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Matrix Metalloproteinase-9 (MMP-9): Also known as gelatinase B, MMP-9 is involved in the breakdown of type IV collagen, a major component of basement membranes. Its activity is crucial for tissue remodeling, but its overexpression is associated with pathological processes such as inflammation, tissue damage, and the breakdown of the blood-brain barrier.
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Matrix Metalloproteinase-12 (MMP-12): Also known as macrophage elastase, MMP-12 is primarily secreted by macrophages and is potent in degrading elastin. Its activity is linked to the pathogenesis of emphysema in COPD and is also implicated in inflammatory responses in other tissues.
By selectively inhibiting both MMP-9 and MMP-12, AZD-1236 aims to attenuate the pathological tissue destruction and neuroinflammation associated with their excessive activity.
Signaling Pathway of MMP-9 and MMP-12 in Neuroinflammation
The diagram below illustrates the general signaling pathway leading to neuroinflammation and tissue damage mediated by MMP-9 and MMP-12, and the point of intervention for AZD-1236. In response to injury or inflammatory stimuli, resident immune cells and other cell types upregulate the expression and release of MMP-9 and MMP-12. These enzymes then degrade components of the extracellular matrix and the blood-brain barrier, facilitating the infiltration of peripheral immune cells, which in turn release more pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle and leading to neuronal damage.
Preclinical and Clinical Data
AZD-1236 has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Overview of Clinical Trials for AZD-1236 in COPD
| Study Identifier | Phase | Number of Patients | Dosage | Duration | Key Findings | Reference |
| NCT00559410 | IIa | 74 | 75 mg twice daily | 6 weeks | Generally well-tolerated with an acceptable safety profile. No significant effect on lung function or biomarkers compared to placebo. | |
| NCT00624458 | IIa | 55 | 75 mg twice daily | 6 weeks | Generally well-tolerated. No significant clinical efficacy demonstrated, but a possible, non-statistically significant reduction in urinary desmosine was observed. |
Table 2: Preclinical Efficacy of AZD-1236 in Spinal Cord Injury (Animal Models)
| Animal Model | Injury Type | Treatment Regimen | Key Outcomes | Reference |
| Mouse | Dorsal column crush | 3 days post-injury | Promoted dorsal column axon regeneration and sparing. | |
| Animal Models | Spinal cord compression | Started within 24 hours post-injury, continued for 3 days | 80% preservation in nerve function; 85% improvement in movement and sensation. |
Experimental Protocols
Phase IIa Clinical Trial in COPD (NCT00624458)
Objective: To evaluate the effect of AZD-1236 on biomarkers of inflammation and lung tissue degradation in patients with moderate-to-severe COPD.
Methodology:
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Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.
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Participants: 55 male and female patients aged ≥40 years with stable moderate-to-severe COPD.
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Procedure: Following a 2-6 week washout period for previous medications, patients were randomized to receive either 75 mg of AZD-1236 orally twice daily or a matching placebo for 6 weeks.
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Primary Variables: Differential cell count and TNF-α levels in induced sputum, and 24-hour urinary desmosine excretion.
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Secondary Variables: A range of exploratory biomarkers in induced sputum, blood, and urine; lung function; Clinical COPD Questionnaire (CCQ) responses; and diary records of symptoms, adverse events, and use of rescue medication.
Future Directions
While the initial clinical trials in COPD did not demonstrate significant efficacy, the preclinical data in acute neurological injuries, such as spinal cord injury and stroke, are promising. The ability of AZD-1236 to mitigate the breakdown of the blood-brain barrier and reduce neuroinflammation suggests its potential as a repurposed drug for these indications. Further preclinical studies to determine optimal dosing and treatment windows, followed by well-designed clinical trials in these patient populations, are warranted to fully elucidate the therapeutic potential of AZD-1236.
References
- 1. Safety and tolerability of an oral MMP-9 and -12 inhibitor, AZD1236, in patients with moderate-to-severe COPD: a randomised controlled 6-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an oral MMP-9 and -12 inhibitor, AZD1236, on biomarkers in moderate/severe COPD: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
